molecular formula C15H18N4O B6615111 N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide CAS No. 677304-98-2

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide

Cat. No.: B6615111
CAS No.: 677304-98-2
M. Wt: 270.33 g/mol
InChI Key: TXCYUSKWBHUVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide is a compound known for its significant role as a nicotinic α-7 receptor ligand. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as Alzheimer’s disease and schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide typically involves the preparation of indazole-3-carboxylic acid as a key starting material. One method involves the reaction of indazole-3-carboxylic acid with 1-azabicyclo[2.2.2]octan-3-amine under specific conditions . The reaction is usually carried out in the presence of acetic acid and water, with hydrochloric acid as a catalyst .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure safety and economic viability. The reaction is conducted in a controlled environment, often using a jacketed reactor to maintain the desired temperature and pressure . The product is then purified through crystallization or other suitable methods to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the nicotinic α-7 receptor, a type of acetylcholine receptor found in the brain. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling pathways. The exact molecular targets and pathways involved include the modulation of calcium ion channels and the activation of intracellular signaling cascades .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYUSKWBHUVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.